molecular formula C24H30ClN3O2 B247130 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

Cat. No. B247130
M. Wt: 428 g/mol
InChI Key: RTOXDPXFZVDSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone, also known as BRL-15572, is a selective antagonist of dopamine D3 receptors. It was first synthesized in 2005 and has been studied extensively in scientific research for its potential therapeutic applications.

Mechanism of Action

1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. By blocking the activation of these receptors, 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone reduces the release of dopamine, a neurotransmitter that is involved in reward and motivation. This leads to a decrease in drug-seeking behavior and may help to prevent relapse in individuals with addiction.
Biochemical and Physiological Effects:
In addition to its effects on dopamine D3 receptors, 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has also been shown to have an impact on other neurotransmitter systems, including serotonin and norepinephrine. It has been found to increase the release of these neurotransmitters in certain brain regions, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone in lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of blocking these receptors without interfering with other neurotransmitter systems. However, one limitation of using 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve a significant effect in certain experiments.

Future Directions

There are several potential future directions for research on 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone. One area of interest is its potential as a treatment for other psychiatric disorders, such as depression and anxiety. Additionally, researchers may explore the use of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies may be conducted to better understand the mechanisms of action of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone involves several steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the chlorination of the phenyl ring. The final product is obtained through a reaction between 4-chlorophenoxyacetic acid and 1-[4-(4-bromobenzyl)piperazin-1-yl]propan-2-ol. The yield of the synthesis is approximately 30%.

Scientific Research Applications

1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are implicated in the regulation of reward, motivation, and addiction. 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has been found to reduce drug-seeking behavior in animal models of addiction and has shown promise as a treatment for cocaine and methamphetamine addiction.

properties

Molecular Formula

C24H30ClN3O2

Molecular Weight

428 g/mol

IUPAC Name

1-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

InChI

InChI=1S/C24H30ClN3O2/c25-21-6-8-23(9-7-21)30-19-24(29)28-12-10-22(11-13-28)27-16-14-26(15-17-27)18-20-4-2-1-3-5-20/h1-9,22H,10-19H2

InChI Key

RTOXDPXFZVDSMY-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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